REACTION_SMILES
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[C:34]([P:35](=[O:36])([O:37][CH2:38][CH3:39])[O:40][CH2:41][CH3:42])#[N:43].[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[Cl:8][c:9]1[cH:10][c:11]2[c:15]([cH:16][c:17]1[Cl:18])[CH:14]([C:19](=[O:20])[OH:21])[CH2:13][CH2:12]2.[N:22]1([CH2:27][CH:28]2[CH2:29][S:30][CH2:31][CH2:32][NH:33]2)[CH2:23][CH2:24][CH2:25][CH2:26]1.[O:44]1[CH2:45][CH2:46][CH2:47][CH2:48]1>>[Cl:8][c:9]1[cH:10][c:11]2[c:15]([cH:16][c:17]1[Cl:18])[CH:14]([C:19](=[O:21])[N:33]1[CH:28]([CH2:27][N:22]3[CH2:23][CH2:24][CH2:25][CH2:26]3)[CH2:29][S:30][CH2:31][CH2:32]1)[CH2:13][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(C#N)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCc2cc(Cl)c(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCN(CC2CSCCN2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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O=C(C1CCc2cc(Cl)c(Cl)cc21)N1CCSCC1CN1CCCC1
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Type
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product
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Smiles
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O=C(C1CCc2cc(Cl)c(Cl)cc21)N1CCSCC1CN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |